Hydromorphone-D3

Übersicht

Beschreibung

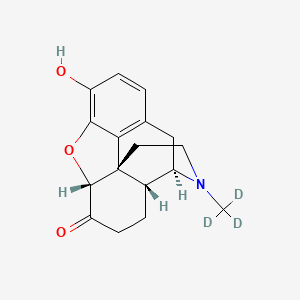

Hydromorphone-D3 is a deuterated form of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone itself is a semi-synthetic hydrogenated ketone derivative of morphine, known for its high potency and rapid onset of action . The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope properties .

Wirkmechanismus

Target of Action

Hydromorphone-D3, like its parent compound hydromorphone, is a semi-synthetic opioid that primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and response .

Mode of Action

This compound acts as an agonist at the mu-opioid receptors . By binding to these receptors, it inhibits ascending pain pathways, altering the perception of and response to pain . This interaction also causes cough suppression by direct central action in the medulla .

Biochemical Pathways

The metabolism of hydromorphone, and by extension this compound, is primarily hepatic. It is metabolized to hydromorphone-3-glucuronide through glucuronidation reactions . This primary metabolic pathway is facilitated by the activity of the enzyme UDP-glucuronosyltransferase-2B7 .

Pharmacokinetics

The immediate-release version of hydromorphone reaches its peak concentration after 30-60 minutes, while the extended-release version reaches the peak concentration after 9 hours . When administered orally, hydromorphone is absorbed mainly in the upper small intestine with a bioavailability of 60% due to intensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily analgesic, resulting in pain relief. It has been observed to provide complete and long-lasting pain relief when compared to other pain relief agents such as meperidine, morphine, diamorphine, bupivacaine, indomethacin, and fentanyl .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain cytochrome P450 enzymes can affect the metabolism of hydromorphone . Additionally, factors such as age, body weight, and liver function can also influence the drug’s pharmacokinetics and overall effect .

Biochemische Analyse

Biochemical Properties

Hydromorphone-D3 interacts with certain opioid receptors in the brain and spinal cord, which make up the central nervous system . It is metabolized in the liver through glucuronidation, with the majority of the drug being transformed into hydromorphone-3-glucuronide . This primary metabolic pathway is done by the activity of the UDP-glucuronosyltransferase-2B7 .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It may reduce pain by acting on certain opioid receptors in the brain and spinal cord . Some of the observed effects of the consumption of hydromorphone for acute pain are complete and long-lasting pain relief when compared to other pain relief agents .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with opioid receptors. It is metabolized by the body to hydromorphone-3-glucuronide through glucuronidation reactions . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of hydromorphone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It has a rapid onset and peak at or immediately after the end of the 2-h IV infusion . The median total body clearance was 30.4 (19.8– 36.7) mL/min/kg; volume of distribution at steady state was 4.5 (3.2–7.8) L/kg; and terminal elimination half-life was 11.2 (7.6–24.3) h .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single dose of hydromorphone (0.6 mg/kg) was well tolerated in all birds. Hydromorphone rapidly attained plasma concentrations following IM administration and had high bioavailability and short t1/2 . In dogs, hydromorphone at approximately 0.15 to 1 mg/kg produced measurable thermal antinociception .

Metabolic Pathways

The major metabolic pathway for this compound is via glucuronidation by UGT2B7 to form its major metabolite, hydromorphone-3-glucuronide . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of hydromorphone .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of hydromorphone is 4 L/kg, with 8% to 19% of the drug being bound to proteins . This compound is primarily excreted through the urine in its glucuronidated form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The process involves the modification of the hydroxyl group at the carbon 6 position to a carbonyl group and the removal of the double bond between carbon 7 and 8 . The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Hydromorphone-D3 follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatography techniques to purify the compound and ensure the consistent incorporation of deuterium atoms. The final product is often formulated in methanol for use as a certified reference material in various analytical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Hydromorphone-D3 undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Hydrogenation of double bonds.

Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include deuterated analogs of hydromorphone, which are used in various pharmacokinetic and toxicological studies .

Wissenschaftliche Forschungsanwendungen

Hydromorphone-D3 has a wide range of scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of hydromorphone in the body.

Toxicology: Employed in the quantitation of hydromorphone levels in biological samples using techniques like GC/MS and LC/MS.

Pain Management Research: Investigated for its efficacy and safety in managing cancer-related pain and other chronic pain conditions.

Analytical Chemistry: Used as a certified reference material for calibrating analytical instruments and validating analytical methods.

Vergleich Mit ähnlichen Verbindungen

Hydromorphone-D3 is compared with other opioid analgesics such as morphine, oxycodone, and fentanyl. While all these compounds act on mu-opioid receptors, this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies . Similar compounds include:

Morphine: The parent compound from which hydromorphone is derived.

Oxycodone: Another semi-synthetic opioid with similar analgesic properties.

Fentanyl: A synthetic opioid with higher potency but different pharmacokinetic properties.

This compound’s uniqueness lies in its use as a stable isotope-labeled compound, making it invaluable in precise analytical and pharmacokinetic studies .

Eigenschaften

IUPAC Name |

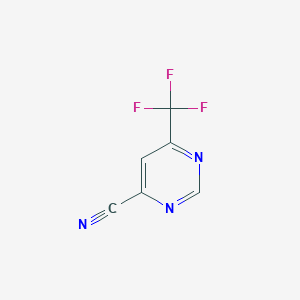

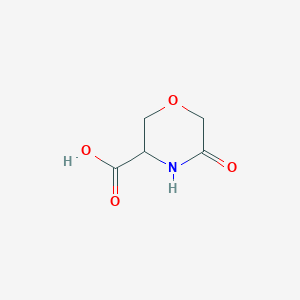

(4R,4aR,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOADHCBXTIJK-HOSVTXOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016149 | |

| Record name | Hydromorphone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-37-2 | |

| Record name | Hydromorphone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B3321592.png)

![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)

![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)

![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)